Cas no 1700346-69-5 (4-cyano-6-methylpyrimidine-2-sulfonyl chloride)

4-Cyano-6-methylpyrimidine-2-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediate preparation. Its key advantages include high reactivity as an electrophile, facilitating efficient sulfonylation reactions with amines, alcohols, and other nucleophiles. The presence of both cyano and methyl groups enhances its selectivity and stability, making it suitable for constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for introducing sulfonamide functionalities, which are critical in drug design. Its well-defined structure ensures consistent performance in multi-step syntheses, while its compatibility with various reaction conditions broadens its utility in research and industrial applications.
4-cyano-6-methylpyrimidine-2-sulfonyl chloride structure
1700346-69-5 structure
商品名:4-cyano-6-methylpyrimidine-2-sulfonyl chloride
CAS番号:1700346-69-5
MF:C6H4ClN3O2S
メガワット:217.632858276367
CID:5245660

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Pyrimidinesulfonyl chloride, 4-cyano-6-methyl-
    • 4-cyano-6-methylpyrimidine-2-sulfonyl chloride
    • インチ: 1S/C6H4ClN3O2S/c1-4-2-5(3-8)10-6(9-4)13(7,11)12/h2H,1H3
    • InChIKey: ZLHOXLNZVJGVNB-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=NC(C)=CC(C#N)=N1

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-293137-1.0g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
1.0g
$986.0 2023-03-01
Enamine
EN300-293137-10.0g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
10.0g
$3253.0 2023-03-01
Enamine
EN300-293137-2.5g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
2.5g
$2043.0 2023-09-06
Enamine
EN300-293137-1g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
1g
$986.0 2023-09-06
Enamine
EN300-293137-5.0g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
5.0g
$2587.0 2023-03-01
Enamine
EN300-293137-5g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
5g
$2587.0 2023-09-06
Enamine
EN300-293137-10g
4-cyano-6-methylpyrimidine-2-sulfonyl chloride
1700346-69-5
10g
$3253.0 2023-09-06

4-cyano-6-methylpyrimidine-2-sulfonyl chloride 関連文献

4-cyano-6-methylpyrimidine-2-sulfonyl chlorideに関する追加情報

Introduction to 4-cyano-6-methylpyrimidine-2-sulfonyl chloride (CAS No. 1700346-69-5) and Its Emerging Applications in Chemical Biology

4-cyano-6-methylpyrimidine-2-sulfonyl chloride, identified by the CAS number 1700346-69-5, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and reactivity. This compound belongs to the pyrimidine class, which is well-documented for its broad spectrum of biological activities and pharmaceutical relevance. The presence of both a cyano group and a sulfonyl chloride moiety in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The sulfonyl chloride functional group is particularly noteworthy, as it is a potent electrophile that readily participates in nucleophilic substitution reactions. This characteristic allows for the facile introduction of sulfonyl groups into other molecules, which is a common strategy in drug design to enhance binding affinity and metabolic stability. In contrast, the cyano group contributes to the electron-withdrawing nature of the molecule, influencing its electronic properties and reactivity. Together, these substituents make 4-cyano-6-methylpyrimidine-2-sulfonyl chloride a compelling building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in synthetic chemistry have highlighted the utility of this compound in constructing complex scaffolds. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in cancer metabolism. The pyrimidine core is frequently found in nucleoside analogs, which are known for their antiviral and anticancer properties. By incorporating the sulfonyl chloride moiety, chemists can easily modify existing drug candidates to improve their pharmacokinetic profiles or target specific disease pathways.

In the realm of drug discovery, 4-cyano-6-methylpyrimidine-2-sulfonyl chloride has been employed in the synthesis of small-molecule probes to study protein-protein interactions. The ability to conjugate this compound with fluorescent tags or affinity handles has opened new avenues for biochemical assays. Moreover, its role in generating sulfonamides—compounds with established therapeutic uses—underscores its importance in medicinal chemistry. The growing interest in sulfonamide-based drugs stems from their efficacy against a wide range of diseases, including bacterial infections and inflammatory disorders.

The cyano group in 4-cyano-6-methylpyrimidine-2-sulfonyl chloride also plays a crucial role in modulating the compound's bioactivity. Studies have shown that cyano-substituted pyrimidines exhibit enhanced binding affinity to certain biological targets due to their ability to engage hydrogen bonding networks. This feature has been exploited in the design of kinase inhibitors, where precise interactions with key amino acid residues are essential for therapeutic efficacy. Additionally, the cyano group can be further functionalized into carboxamides or amides through hydrolysis or reduction reactions, expanding its synthetic utility.

Recent research has also explored the use of 4-cyano-6-methylpyrimidine-2-sulfonyl chloride in materials science applications. Its ability to form stable coordination complexes with metal ions has led to investigations into its potential as a ligand or precursor for metal-organic frameworks (MOFs). These materials are of interest for their applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its significance beyond traditional pharmaceutical applications.

The synthesis of 4-cyano-6-methylpyrimidine-2-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors such as 6-methyluracil or barbituric acid derivatives. The introduction of the cyano group often requires cyanation reactions, while the sulfonyl chloride functionality is typically generated via chlorosulfonation followed by hydrolysis or direct sulfonylation methods. Optimizing these synthetic routes is critical for achieving high yields and purity, which are essential for downstream applications.

In conclusion, 4-cyano-6-methylpyrimidine-2-sulfonyl chloride (CAS No. 1700346-69-5) represents a structurally intriguing and synthetically versatile compound with significant implications for chemical biology and drug discovery. Its unique combination of functional groups makes it an indispensable tool for medicinal chemists seeking to develop novel therapeutics targeting diverse diseases. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.

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